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Compound Name:
2-(4-Methoxyphenyl)-

tetrahydrofuran

CAS No.: 79623-15-7

Cat. No.: B1308591

Get Quote

Executive Summary
The 2-aryl-tetrahydrofuran (THF) motif is a privileged pharmacophore found in bioactive

lignans, polyketides, and acetogenins. While tetrahydrofuran is ubiquitously used as a solvent,

its role as a substrate in Grignard reactions presents unique challenges and opportunities.

This Application Note details two high-value workflows involving 2-(4-Methoxyphenyl)-
tetrahydrofuran:

Constructive Synthesis: The Lewis Acid-mediated nucleophilic substitution of 2-

methoxytetrahydrofuran using 4-methoxyphenylmagnesium bromide.

Destructive Functionalization: The Nickel-catalyzed stereospecific ring-opening of the title

compound to generate complex acyclic alcohols.[1]
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Key Technical Insight: Unlike standard carbonyl additions, these protocols rely on the

generation of reactive oxocarbenium intermediates or transition-metal-catalyzed C(sp³)-O bond

activation, requiring strict control of Lewis acidity and temperature.

Mechanistic Insight & Pathway Logic
The Oxocarbenium Ion Pathway (Synthesis)
The synthesis of 2-aryl-THFs via Grignard reagents does not proceed through direct

displacement. It requires the activation of a 2-alkoxy precursor (acetal) by a Lewis Acid (e.g.,

). This generates a highly electrophilic cyclic oxocarbenium ion, which is then trapped by the
nucleophilic aryl Grignard.

The Nickel-Catalyzed Ring Opening (Application)
Once synthesized, 2-(4-Methoxyphenyl)-tetrahydrofuran serves as a substrate for Kumada-

type cross-couplings. A Nickel-NHC (N-Heterocyclic Carbene) or Phosphine catalyst inserts

into the benzylic C-O bond, facilitating ring opening with a second Grignard reagent. This is a

powerful method to install remote chiral centers in acyclic chains.
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Figure 1: Dual-pathway logic showing the synthesis of the scaffold via oxocarbenium capture

and its subsequent utilization in Ni-catalyzed ring opening.

Protocol A: Synthesis via Lewis-Acid Mediated
Substitution
This protocol yields 2-(4-Methoxyphenyl)-tetrahydrofuran with high purity. The use of 2-

Methyltetrahydrofuran (2-MeTHF) is recommended as a greener, higher-boiling alternative to

THF, offering better phase separation during workup.

Reagents & Equipment
Substrate: 2-Methoxytetrahydrofuran (Commercial or prepared from THF via anodic

oxidation).

Grignard: 4-Methoxyphenylmagnesium bromide (1.0 M in THF or 2-MeTHF).

Lewis Acid: Boron Trifluoride Diethyl Etherate (

).

Solvent: Anhydrous Dichloromethane (DCM) or 2-MeTHF.

Equipment: Flame-dried 3-neck flask, Ar/N2 line, low-temperature thermometer.

Step-by-Step Methodology
Setup: Charge a flame-dried 250 mL flask with 2-methoxytetrahydrofuran (10.0 mmol, 1.02

g) and anhydrous DCM (50 mL) under inert atmosphere.

Activation: Cool the solution to -78 °C (dry ice/acetone bath). Add

(11.0 mmol, 1.36 mL) dropwise over 5 minutes.

Critical Insight: The solution may turn slightly yellow, indicating oxocarbenium formation.

Stir for 15 minutes to ensure complete ionization.

Nucleophilic Addition: Add 4-Methoxyphenylmagnesium bromide (12.0 mmol, 12 mL of 1.0 M

solution) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.
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Control: Maintain internal temperature below -70 °C. Rapid addition causes exotherms

that lead to ring-opening side products.

Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2

hours.

Quench: Quench carefully with saturated aqueous

(20 mL).

Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate.[2]

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Target Yield: 85-92% Appearance: Colorless oil.

Protocol B: Nickel-Catalyzed Stereospecific Ring
Opening[1][3]
This advanced protocol utilizes the 2-(4-Methoxyphenyl)-tetrahydrofuran synthesized above

to generate chiral acyclic alcohols. This reaction is stereospecific with inversion of configuration

at the benzylic center.

Reagents[2][3][4][5][6][7]
Substrate: 2-(4-Methoxyphenyl)-tetrahydrofuran (1.0 equiv).

Nucleophile: Methylmagnesium bromide (or other alkyl Grignard) (1.5 equiv).

Catalyst:

(5 mol %) +

(10 mol %).

Solvent: Toluene (Non-polar solvents favor the reductive elimination step).
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Workflow
Catalyst Pre-formation: In a glovebox or under strict Argon, mix

and Tricyclohexylphosphine (

) in toluene. Stir for 10 mins until the solution turns deep orange/red.

Substrate Addition: Add the 2-aryl-THF substrate to the catalyst solution.

Grignard Injection: Add the alkyl Grignard reagent dropwise at room temperature.

Heating: Heat the reaction to 60 °C for 12 hours.

Mechanism Note: The Ni(0) inserts into the benzylic C-O bond. The Grignard

transmetallates, followed by reductive elimination.

Workup: Cool, quench with 1M HCl (to protonate the alkoxide), extract with ether.

Data & Troubleshooting
Solvent Compatibility Table
The choice of solvent profoundly affects the Grignard stability and reaction outcome.
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Solvent Boiling Point Grignard Stability Application Note

THF 66 °C High

Standard.

Hygroscopic; difficult

to dry completely.

2-MeTHF 80 °C High

Recommended.

Forms azeotrope with

water for easier

drying. Biorenewable.

Diethyl Ether 35 °C Moderate

Classic, but high

flammability risk. Low

solubility for some

aryl-Grignards.

DCM 40 °C N/A

Used only for the

substrate/Lewis Acid

phase. Do NOT

generate Grignard in

DCM.

Troubleshooting Guide
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Observation Probable Cause Corrective Action

Low Yield (Protocol A) Moisture in

Distill

over

before use.

Ring Opening (Protocol A) Temperature too high
Ensure addition is strictly at

-78 °C.

No Reaction (Protocol B) Catalyst Poisoning

is extremely air-sensitive. Use

a glovebox or Schlenk line with

<1 ppm

.

Homocoupling (Biaryl) Grignard degradation
Titrate Grignard reagent

immediately before use.

Safety & Handling
Peroxide Formation: Tetrahydrofuran derivatives, especially 2-substituted ones, form

explosive peroxides upon storage. Test with starch-iodide paper before distillation or heating.

Exothermicity: The reaction of Grignard reagents with Lewis acids or ketones is highly

exothermic. Run on small scale (<1g) first to assess cooling requirements.

Nickel Toxicity:

is toxic and potentially carcinogenic. Handle only in a fume hood or glovebox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b1308591/docs#application-note-
precision-synthesis-functionalization-of-2-4-methoxyphenyl-tetrahydrofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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